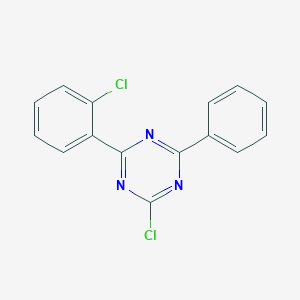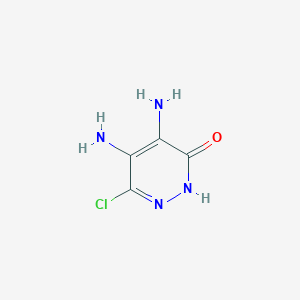
(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide is a chemical compound with significant applications in various fields of scientific research. It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a methanamine group. The hydrobromide salt form enhances its stability and solubility, making it suitable for various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors such as 2-cyanopyridine with reagents like ammonia or amines under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the presence of a catalyst and specific reaction conditions to ensure the selective introduction of the trifluoromethyl group.
Formation of Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction. This involves reacting the intermediate compound with a suitable amine source under controlled conditions.
Conversion to Hydrobromide Salt: The final step involves converting the free base to its hydrobromide salt form by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles like amines, thiols, or halides; reactions are conducted in polar solvents under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
科学的研究の応用
(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of (5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride: Similar structure with a pyridine ring instead of a pyrimidine ring.
(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride: Another variant with a pyridine ring and two hydrochloride groups.
Uniqueness
(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C6H7BrF3N3 |
|---|---|
分子量 |
258.04 g/mol |
IUPAC名 |
[5-(trifluoromethyl)pyrimidin-2-yl]methanamine;hydrobromide |
InChI |
InChI=1S/C6H6F3N3.BrH/c7-6(8,9)4-2-11-5(1-10)12-3-4;/h2-3H,1,10H2;1H |
InChIキー |
TVXKJYMWVKLSGS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=N1)CN)C(F)(F)F.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


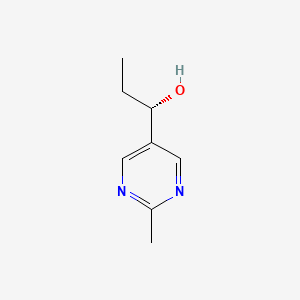
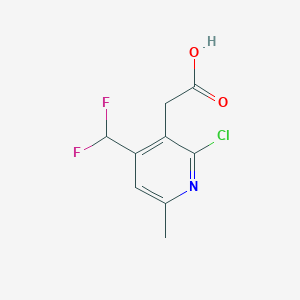
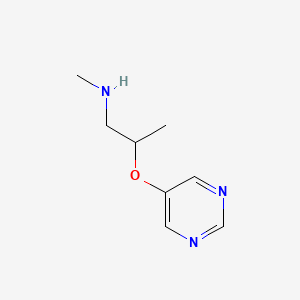
![(R)-3-Bromo-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13107658.png)
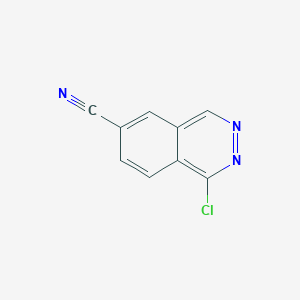

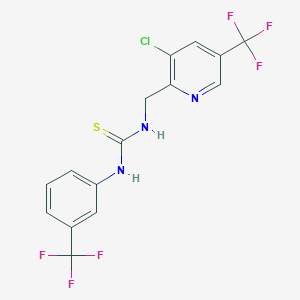



![4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid](/img/structure/B13107720.png)

